

# Application Note: Acylation Protocols Using 5-(p-Tolyl)isoxazole-4-carbonyl Chloride

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## Compound of Interest

Compound Name: 5-(P-tolyl)isoxazole-4-carbonyl chloride

Cat. No.: B8815688

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## Abstract & Introduction

**5-(p-Tolyl)isoxazole-4-carbonyl chloride** (CAS: 1003562-04-6) is a high-value heterocyclic building block used primarily in the synthesis of immunomodulators, antibiotics (isoxazolyl penicillins), and agrochemicals.[1] Structurally, it features a 1,2-oxazole core substituted with a lipophilic p-tolyl group at the C5 position and a reactive electrophilic acyl chloride at C4.

This scaffold is chemically significant because it serves as a direct precursor to Leflunomide-like analogs (DHODH inhibitors). While the isoxazole ring is generally robust, the C4-carbonyl chloride moiety is highly moisture-sensitive and requires strict anhydrous protocols to prevent hydrolysis to the corresponding carboxylic acid (5-(p-tolyl)isoxazole-4-carboxylic acid).

This guide provides validated protocols for N-acylation (Amide Synthesis) and O-acylation (Esterification), designed to maximize yield while preserving the integrity of the isoxazole ring.

## Chemical Profile & Handling

Property	Specification
IUPAC Name	5-(4-methylphenyl)-1,2-oxazole-4-carbonyl chloride
Molecular Weight	221.64 g/mol
Appearance	Off-white to pale yellow solid
Storage	2–8°C, under inert atmosphere (Argon/Nitrogen)
Solubility	Soluble in DCM, THF, Toluene, Ethyl Acetate
Stability	Hydrolyzes rapidly in moist air; stable in anhydrous solvents
Hazards	Corrosive (Skin Corr.[2][3] 1B), Lachrymator

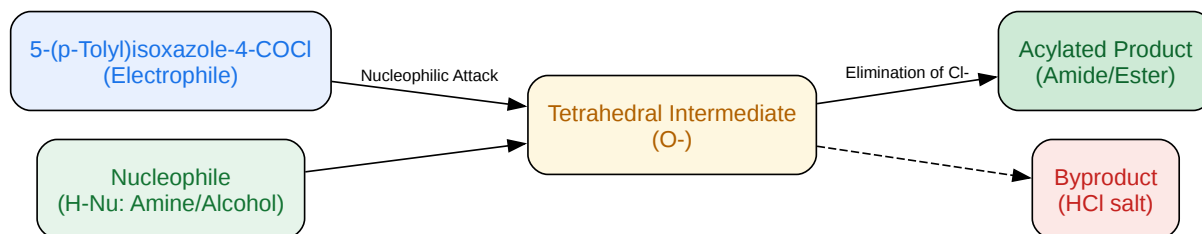
Safety Warning: Acid chlorides react violently with water to release HCl gas. All operations must be performed in a fume hood.

## Mechanistic Insight

The acylation proceeds via a nucleophilic acyl substitution (addition-elimination) mechanism. The isoxazole ring acts as an electron-withdrawing group (EWG) due to the electronegative oxygen and nitrogen atoms, making the carbonyl carbon at C4 highly electrophilic.

Critical Consideration: Unlike simple benzoyl chlorides, the isoxazole ring can be susceptible to base-catalyzed ring opening (Kemp elimination-type pathways) if exposed to strong bases (e.g., NaOH, alkoxides) at high temperatures. Therefore, non-nucleophilic organic bases (TEA, DIPEA, Pyridine) are strictly recommended over inorganic hydroxides.

## Diagram 1: General Acylation Mechanism



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Caption: Nucleophilic acyl substitution pathway. The chloride leaving group is displaced by the nucleophile via a tetrahedral intermediate.

## Application 1: N-Acylation (Synthesis of Amides)

This protocol is optimized for synthesizing N-aryl-5-(p-tolyl)isoxazole-4-carboxamides, a structural class relevant to anti-inflammatory drug discovery.

### Materials

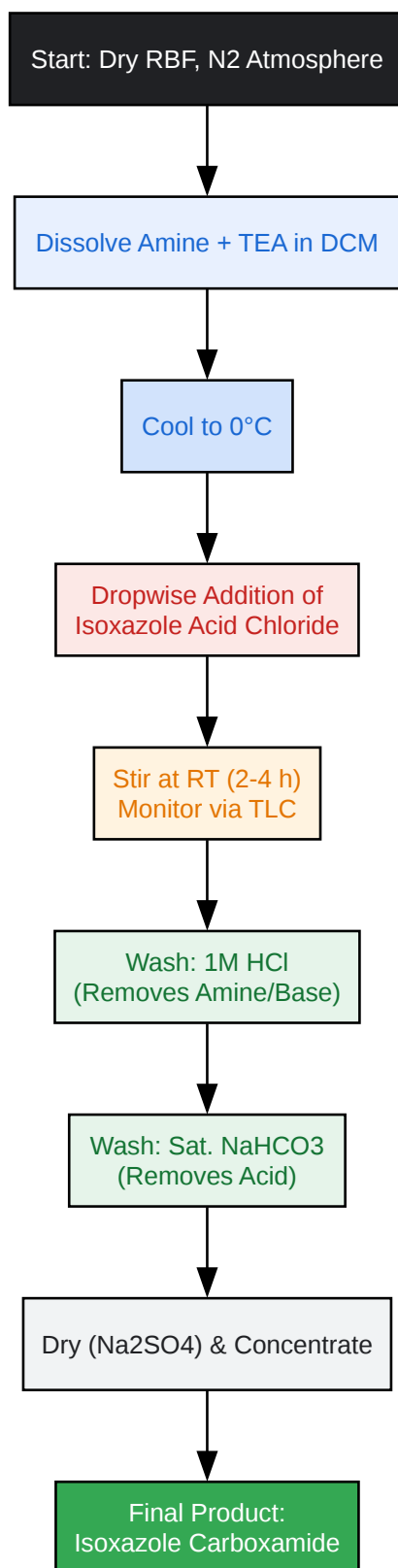
- Reagent: **5-(p-Tolyl)isoxazole-4-carbonyl chloride** (1.0 equiv)
- Substrate: Aniline derivative or primary/secondary amine (1.0 – 1.1 equiv)
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv)
- Solvent: Anhydrous Dichloromethane (DCM) or THF
- Quench: Sat. NaHCO<sub>3</sub> solution

### Step-by-Step Protocol

- Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen.
- Solubilization: Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL). Add TEA (1.5 mmol, 210  $\mu$ L).

- Addition: Cool the mixture to 0°C (ice bath). Dissolve **5-(p-tolyl)isoxazole-4-carbonyl chloride** (1.0 mmol, 222 mg) in DCM (2 mL) and add it dropwise to the amine solution over 5 minutes.
  - Why? Controlling the exotherm prevents side reactions and decomposition of the acid chloride.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
  - Monitoring: Check TLC (Hexane:EtOAc 3:1). The acid chloride (high Rf) should disappear; the amide product (lower Rf) will appear.
- Workup:
  - Dilute with DCM (20 mL).
  - Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and TEA.
  - Wash with Sat. NaHCO<sub>3</sub> (2 x 10 mL) to neutralize any residual acid.
  - Wash with Brine (10 mL), dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO<sub>2</sub>, Hexane/EtOAc gradient).

## Diagram 2: N-Acylation Workflow



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Caption: Operational workflow for the synthesis of isoxazole carboxamides.

## Application 2: O-Acylation (Esterification)

Used for creating prodrugs or synthetic intermediates.

### Protocol Modifications

- Base: Use Pyridine (2.0 equiv) as both base and catalyst (or add 10 mol% DMAP for sterically hindered alcohols).
- Solvent: Anhydrous THF is preferred if the alcohol is polar; otherwise DCM is suitable.
- Temperature: Reactions with secondary alcohols may require reflux (60°C in THF).

### Procedure

- Dissolve alcohol (1.0 mmol) and Pyridine (2.0 mmol) in anhydrous THF (5 mL).
- Add **5-(p-tolyl)isoxazole-4-carbonyl chloride** (1.1 mmol) at 0°C.
- Stir at RT for 6–12 hours.
- Quench: Add water (1 mL) to hydrolyze excess acid chloride.
- Extraction: Extract with EtOAc, wash with 1M HCl (critical to remove pyridine), then NaHCO<sub>3</sub>.

## Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Yield	Hydrolysis of reagent	Ensure all glassware is flame-dried; use fresh anhydrous solvents. Check reagent quality (if solid has turned to sticky gum, it has hydrolyzed).
Ring Opening	Base too strong	Switch from inorganic bases (NaOH) to hindered organic bases (DIPEA). Avoid heating >80°C.
Incomplete Reaction	Steric hindrance	Add catalyst: DMAP (10 mol%) for alcohols or HOBt for amines.
Impurity (Acid)	Hydrolysis during workup	Ensure rapid phase separation; do not leave the product in acidic/basic aqueous layers for extended periods.

## References

- PubChem. (2023). Compound Summary: **5-(p-Tolyl)isoxazole-4-carbonyl chloride**.<sup>[1][4]</sup> National Library of Medicine. [Link](#)
- Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. *Current Opinion in Drug Discovery & Development*. (Contextual grounding for isoxazole stability).
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- Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles. *Current Organic Chemistry*. (Mechanistic reference for isoxazole reactivity).
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## Sources

- 1. 5-(p-Tolyl)isoxazole-4-carbonyl chloride CAS#: 1003562-04-6 [[m.chemicalbook.com](http://m.chemicalbook.com)]
- 2. 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | C<sub>11</sub>H<sub>7</sub>Cl<sub>2</sub>NO<sub>2</sub> | CID 96590 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 3. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | C<sub>11</sub>H<sub>6</sub>Cl<sub>3</sub>NO<sub>2</sub> | CID 78212 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 4. 67305-24-2|5-Methylisoxazole-4-carbonyl chloride|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
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